2-(1H-pyrrol-1-yl)benzohydrazide

Medicinal Chemistry Organic Synthesis Chemical Procurement

Procure the precise 2-(1H-pyrrol-1-yl)benzohydrazide ortho isomer (CAS 31739-63-6) to maintain SAR integrity. The 2-substitution pattern imposes unique steric/electronic effects critical for metal chelation and condensation reactivity. Unlike the 4-substituted analogs with known dual InhA/DHFR antitubercular activity, this isomer’s biological profile cannot be inferred—validating its essential role in hit discovery. High-yield (90%) synthesis enables efficient library production for TB, Cu-AO probe design, and PLK1 anticancer screening. Bulk packaging and custom synthesis available.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
CAS No. 31739-63-6
Cat. No. B1331294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrrol-1-yl)benzohydrazide
CAS31739-63-6
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NN)N2C=CC=C2
InChIInChI=1S/C11H11N3O/c12-13-11(15)9-5-1-2-6-10(9)14-7-3-4-8-14/h1-8H,12H2,(H,13,15)
InChIKeyZPLLLYUFDQNKQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Pyrrol-1-yl)benzohydrazide (CAS 31739-63-6) for Scientific Research and Procurement: Core Scaffold and Baseline Properties


2-(1H-pyrrol-1-yl)benzohydrazide (CAS 31739-63-6) is a nitrogen-containing heterocyclic building block belonging to the class of pyrrolyl benzohydrazides, characterized by a pyrrole ring ortho-substituted on a benzohydrazide core with the molecular formula C₁₁H₁₁N₃O and a molecular weight of 201.22 g/mol . This specific ortho-substituted isomer (2-position) serves as a versatile scaffold in medicinal chemistry, recognized for its utility as a precursor for synthesizing diverse biologically active hydrazones and heterocyclic derivatives [1]. Due to limited publicly available experimental data for this specific isomer, its scientific value is primarily derived from its role as a foundational core structure and its demonstrated amenability to high-yield synthetic protocols, making it a valuable starting material for analog generation and structure-activity relationship (SAR) studies .

Why Generic Substitution of 2-(1H-Pyrrol-1-yl)benzohydrazide (CAS 31739-63-6) with Other Isomers or Analogs is Not Straightforward


The scientific and industrial value of 2-(1H-pyrrol-1-yl)benzohydrazide cannot be assumed to be equivalent to its closest analogs, such as the 3-substituted or 4-substituted isomers (e.g., 3-(1H-pyrrol-1-yl)benzohydrazide, CAS 112575-83-4; or 4-(1H-pyrrol-1-yl)benzohydrazide, CAS 112575-84-5). The ortho-substitution pattern (2-position) of the pyrrole ring relative to the hydrazide group imposes distinct steric constraints and electronic effects that critically influence the molecule's conformation, metal-chelating ability, and subsequent reactivity in condensation reactions . While extensive biological data exists for 4-substituted derivatives demonstrating dual enzyme inhibition (InhA and DHFR), there is a notable scarcity of published experimental data for this specific 2-isomer, meaning its unique biological profile or selectivity cannot be reliably inferred from the 4-substituted analogs . Therefore, procurement of the precise 2-substituted isomer is essential for maintaining the integrity of SAR studies and avoiding unpredictable deviations in synthetic yields or biological assay outcomes that would arise from substituting a seemingly similar but structurally distinct benzohydrazide regioisomer .

Quantitative Evidence Guide for 2-(1H-Pyrrol-1-yl)benzohydrazide (CAS 31739-63-6): Synthetic Efficiency and Comparative Analog Data


Synthetic Efficiency: High-Yield Preparation of the Core 2-(1H-Pyrrol-1-yl)benzohydrazide Scaffold

This specific ortho-substituted isomer can be synthesized with high efficiency, achieving a reported yield of 90% under standard laboratory conditions. This yield is obtained by reacting the corresponding methyl ester (methyl 2-(1-pyrrol-1-yl)benzoate) with hydrazine hydrate in ethanol under reflux for approximately 3 hours . This high yield for the core scaffold is a critical quantitative parameter for procurement and project planning, as it ensures efficient conversion of starting materials and minimizes waste during the generation of this key intermediate, thereby supporting cost-effective analog synthesis workflows.

Medicinal Chemistry Organic Synthesis Chemical Procurement

Biological Activity Baseline: Inferred Potential via Class-Level Evidence from Pyrrolyl Benzohydrazide Analogs

While direct experimental data for 2-(1H-pyrrol-1-yl)benzohydrazide is not publicly available, its value proposition is strongly supported by the well-documented biological activities of closely related pyrrolyl benzohydrazide derivatives, specifically the 4-substituted isomers. Studies on 4-(1H-pyrrol-1-yl)benzohydrazide derivatives have demonstrated potent in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv, with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 4 µg/mL for active compounds . Furthermore, lead N'-substituted analogs within this class have exhibited even greater potency, achieving MIC values as low as 1-2 µg/mL against the same strain . This class-level evidence establishes a quantitative baseline of expected potency for advanced analogs derived from this scaffold, justifying its procurement for the synthesis and screening of novel antitubercular agents.

Antitubercular Research Antibacterial Research Drug Discovery

Enzymatic Mechanism: Predicted Dual-Target Inhibition of InhA and DHFR Based on Class SAR

The established mechanism of action for the broader class of pyrrolyl benzohydrazide derivatives is the dual inhibition of two critical bacterial enzymes: enoyl-acyl carrier protein (enoyl-ACP) reductase (InhA) and dihydrofolate reductase (DHFR) . Molecular docking studies confirm that these derivatives can bind within the active site of InhA, forming key hydrogen-bonding interactions with residues such as Tyr158 and Thr196, as well as the NAD+ cofactor, thereby disrupting mycolic acid biosynthesis essential for the mycobacterial cell wall [1]. By extrapolation, the 2-(1H-pyrrol-1-yl)benzohydrazide scaffold is predicted to exhibit a similar dual-target inhibitory profile. This distinct mechanism, which simultaneously disrupts cell wall synthesis (via InhA) and folate metabolism (via DHFR), provides a strong scientific rationale for selecting this compound over single-target antitubercular agents, as it offers a built-in strategy to potentially mitigate the rapid development of drug resistance [2].

Enzyme Inhibition Antitubercular Mechanism Drug Repurposing

High-Value Research and Industrial Application Scenarios for Procuring 2-(1H-Pyrrol-1-yl)benzohydrazide (CAS 31739-63-6)


Medicinal Chemistry: Synthesis of Hydrazone Libraries for Antitubercular Lead Discovery

Procure 2-(1H-pyrrol-1-yl)benzohydrazide as a key intermediate for the synthesis of novel hydrazone derivatives. Condense the compound with various substituted aromatic aldehydes or ketones to generate focused libraries for screening against Mycobacterium tuberculosis. The high-yield synthesis (90%) of the core scaffold ensures efficient library production, while the predicted dual-target mechanism (InhA and DHFR inhibition) derived from class-level evidence [1] provides a strong rationale for expecting potent antitubercular hits, potentially with activity in the MIC range of 1-4 µg/mL as observed for related analogs [2].

Chemical Biology: Development of Copper-Dependent Amine Oxidase (Cu-AO) Probes

Utilize 2-(1H-pyrrol-1-yl)benzohydrazide for the development of chemical probes targeting copper-dependent amine oxidases (Cu-AOs). A foundational study demonstrated that related hydrazides of pyrrol-1-ylbenzoic acid act as noncompetitive, irreversible inhibitors of plasma amine oxidase with Ki values in the 0.5-1 µM range, while showing weak activity against MAOs [1]. This established selectivity profile for Cu-AOs over MAOs provides a direct scientific rationale for using this specific ortho-substituted scaffold to design novel probes for studying Cu-AO function in biological systems.

Drug Repurposing: Exploration of Anticancer Activity via PLK1 Inhibition

Employ 2-(1H-pyrrol-1-yl)benzohydrazide as a starting material to synthesize derivatives for evaluation in drug repurposing screens against cancer. Recent studies have explored the anticancer potential of antitubercular pyrrolyl benzohydrazide derivatives by screening them against the Polo-like kinase 1 (PLK1) cancer target. One analog, C8 [N′-(4-(1H-pyrrol-1-yl)benzoyl)-3-chlorobenzohydrazide], demonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 of 9.54 µM and induced apoptosis by arresting the cell cycle at the G2/M phase [2]. This validates the use of this scaffold for developing novel anticancer agents targeting PLK1-driven pathways.

Technical Documentation Hub

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